N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-16-11-17(2)14-28(13-16)35(30,31)20-8-5-18(6-9-20)24(29)27-25-26-22(15-34-25)21-10-7-19(32-3)12-23(21)33-4/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFEWHMNWPZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy groups and a sulfonamide moiety enhances its chemical reactivity and biological profile. The structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves interaction with bacterial RNA polymerase, disrupting RNA synthesis essential for bacterial survival .
2. Anticancer Potential
Studies have also suggested that thiazole derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. In vitro assays revealed that certain derivatives exhibit IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Case Study 1: Antibacterial Activity Assessment
A study conducted on various thiazole derivatives showed that the compound significantly inhibited bacterial growth in a concentration-dependent manner. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated an IC50 value of 15 µM against the HCT-116 cell line, demonstrating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of RNA Polymerase : The compound binds to the switch region of bacterial RNA polymerase, inhibiting RNA synthesis and leading to bacterial cell death.
- Induction of Apoptosis in Cancer Cells : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, which is critical for its anticancer effects .
Research Findings Summary
| Activity | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Anticancer | HCT-116 (Colon Cancer) | 15 µM |
| T47D (Breast Cancer) | 27.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
